molecular formula C14H8N2O3S B5642328 5LAMBDA~6~-[1,2]BENZISOTHIAZOLO[3,2-B]QUINAZOLINE-5,5,7-TRIONE

5LAMBDA~6~-[1,2]BENZISOTHIAZOLO[3,2-B]QUINAZOLINE-5,5,7-TRIONE

Cat. No.: B5642328
M. Wt: 284.29 g/mol
InChI Key: ZJUTWHYCJTWJJI-UHFFFAOYSA-N
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Description

5LAMBDA~6~-[1,2]BENZISOTHIAZOLO[3,2-B]QUINAZOLINE-5,5,7-TRIONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a fused benzisothiazole and quinazoline ring system. The presence of sulfur and nitrogen atoms in the heterocyclic rings contributes to its diverse chemical reactivity and potential biological activities.

Mechanism of Action

Target of Action

Quinazolinone derivatives, a class to which this compound belongs, have been reported to show inhibitory activities on α-glucosidase . They also act as novel tyrosinase inhibitors . These enzymes play crucial roles in carbohydrate digestion and melanin synthesis, respectively.

Mode of Action

Quinazolinone derivatives have been reported to inhibit α-glucosidase in a non-competitive manner , suggesting that they may bind to an allosteric site on the enzyme, altering its conformation and reducing its activity.

Result of Action

Quinazolinone derivatives have shown potential activity against both gram (+ve) and gram (−ve) microorganisms , suggesting that they may have antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5LAMBDA6-[1,2]BENZISOTHIAZOLO[3,2-B]QUINAZOLINE-5,5,7-TRIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of ortho-substituted benzene derivatives containing suitable functional groups for ring closure. For example, the reaction of ortho-nitrobenzyl derivatives with electron-withdrawing groups can lead to the formation of the desired heterocyclic system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5LAMBDA~6~-[1,2]BENZISOTHIAZOLO[3,2-B]QUINAZOLINE-5,5,7-TRIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or reduced heterocycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5LAMBDA6-[1,2]BENZISOTHIAZOLO[3,2-B]QUINAZOLINE-5,5,7-TRIONE apart from these similar compounds is its unique combination of benzisothiazole and quinazoline rings, which imparts distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that may not be achievable with other related compounds .

Properties

IUPAC Name

5,5-dioxo-[1,2]benzothiazolo[3,2-b]quinazolin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O3S/c17-14-9-5-1-3-7-11(9)15-13-10-6-2-4-8-12(10)20(18,19)16(13)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUTWHYCJTWJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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